![molecular formula C20H26N6O2 B5667351 2-ethyl-8-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667351.png)
2-ethyl-8-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, particularly those with a diazaspiro[4.5]decan backbone, involves strategies aiming to introduce various substituents to achieve desired pharmacological effects. For instance, Caroon et al. (1981) prepared a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substituents for antihypertensive activity screening (Caroon et al., 1981). This approach typically involves multi-step synthesis, starting from readily available starting materials, leading to the targeted spirocyclic frameworks.
Molecular Structure Analysis
The molecular structure of compounds similar to the target compound is characterized by X-ray crystallography, providing insights into their three-dimensional conformations. These studies are crucial for understanding the relationship between the molecular structure and the observed pharmacological activity. For example, studies by Konovalova et al. (2013) on five-membered 2,3-dioxo heterocycles offer insights into the structural aspects of related compounds (Konovalova et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their participation in various reactions, such as cycloadditions, which are often employed to construct the spirocyclic framework. The reactivity can be influenced by the nature of substituents, which can direct the course of reactions and affect the yield and selectivity of the desired products. The work by Farag et al. (2008) on diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-diene derivatives showcases typical reactions utilized in synthesizing structurally complex spirocyclic compounds (Farag et al., 2008).
Propriétés
IUPAC Name |
2-ethyl-8-[4-[(5-methyltetrazol-1-yl)methyl]benzoyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-3-24-14-20(12-18(24)27)8-10-25(11-9-20)19(28)17-6-4-16(5-7-17)13-26-15(2)21-22-23-26/h4-7H,3,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZMQKKYWXOILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=NN=N4)C)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.